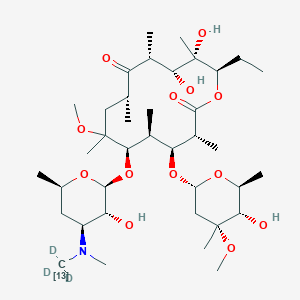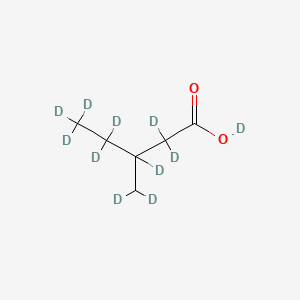
ADB-PINACA-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ADB-PINACA-d9 is intended for use as an internal standard for the quantification of ADB-PINACA by GC- or LC-mass spectrometry. AKB48, also known as APINACA, is a synthetic cannabinoid recently identified in herbal products. Structurally, it features an adamantyl group linked to a 1-pentyl-1H-indazole-3-carboxamide (PINACA) base through the amide. ADB-PINACA is an analog of AKB48 in which the adamantyl group has been replaced with 1-amino-3,3-dimethyl-1-oxobutan-2-yl (ADB). The physiological and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
1. Screening and Confirmation in Human Blood
- Study : Tynon et al. (2017) developed a method for screening and confirming a range of synthetic cannabinoid drugs, including ADB-PINACA, in human blood. This method, validated according to forensic toxicology protocols, is significant for forensic investigations and can assist in the analysis of complex cases involving synthetic cannabinoids (Tynon et al., 2017).
2. Distinguishing Intake of Synthetic Cannabinoids
- Study : Carlier et al. (2017) investigated the metabolites of ADB-PINACA and its analogs to distinguish their intake in clinical and forensic specimens. This research is crucial for legal and forensic applications, especially in cases where specific metabolite identification is necessary for legal proceedings (Carlier et al., 2017).
3. Pharmacological Characterization of Synthetic Cannabinoids
- Study : Banister et al. (2015) conducted a comprehensive study on the synthesis and pharmacological characterization of ADB-PINACA and related compounds. This research is pivotal in understanding the pharmacology of these synthetic cannabinoids, which is essential for developing therapeutic strategies and understanding their potential toxicological impact (Banister et al., 2015).
4. Metabolism and Forensic Toxicology
- Study : Kronstrand et al. (2021) focused on the metabolism of ADB-PINACA and its relevance in forensic toxicology. This study provides insights into the biotransformation of these compounds, which is critical for forensic analysis and understanding the pharmacokinetics of synthetic cannabinoids (Kronstrand et al., 2021).
5. Analytical and Structural Characterization
- Study : Dybowski et al. (2021) performed a comprehensive analytical and structural characterization of MDMB-4en-PINACA, an analog of ADB-PINACA. This research contributes significantly to forensic and clinical toxicology by providing detailed molecular information (Dybowski et al., 2021).
6. Identification in Herbal Products
- Study : Wurita et al. (2015) demonstrated the identification and quantitation of ADB-PINACA in herbal blend products. This study is vital for the detection and control of synthetic cannabinoids in commercial products (Wurita et al., 2015).
7. Enantiospecific Synthesis and Biological Activity
- Study : Antonides et al. (2019) reported on the enantiospecific synthesis, chiral separation, and biological activity of ADB-PINACA and related compounds. Understanding the enantiomeric forms of these compounds is crucial for assessing their pharmacological effects and potential risks (Antonides et al., 2019).
Propriétés
Formule moléculaire |
C19H19D9N4O2 |
|---|---|
Poids moléculaire |
353.5 |
Clé InChI |
FWTARAXQGJRQKN-MVTCSRIBSA-N |
Apparence |
Assay:≥99% deuterated forms (d1-d9)A crystalline solid |
Synonymes |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pentyl-2,2’,3,3’,4,4’,5,5,5-d9)-1H-indazole-3-carboxamid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,11,28-Trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone](/img/structure/B1161415.png)
![16-Methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B1161427.png)

